molecular formula C27H41N5O7S B14206394 L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine CAS No. 823233-17-6

L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine

Cat. No.: B14206394
CAS No.: 823233-17-6
M. Wt: 579.7 g/mol
InChI Key: JJQHBQMPLZAVPP-XSXWSVAESA-N
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Description

L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine is a pentapeptide composed of the amino acids proline, alanine, methionine, tyrosine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone.

Scientific Research Applications

L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of proline, alanine, methionine, tyrosine, and valine allows for diverse interactions and functions in biological systems.

Properties

CAS No.

823233-17-6

Molecular Formula

C27H41N5O7S

Molecular Weight

579.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C27H41N5O7S/c1-15(2)22(27(38)39)32-26(37)21(14-17-7-9-18(33)10-8-17)31-25(36)20(11-13-40-4)30-23(34)16(3)29-24(35)19-6-5-12-28-19/h7-10,15-16,19-22,28,33H,5-6,11-14H2,1-4H3,(H,29,35)(H,30,34)(H,31,36)(H,32,37)(H,38,39)/t16-,19-,20-,21-,22-/m0/s1

InChI Key

JJQHBQMPLZAVPP-XSXWSVAESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2

Origin of Product

United States

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